Oxabetrinil

Descripción general

Descripción

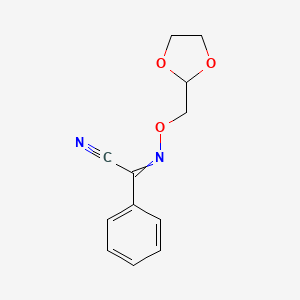

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, also known as (Z)-1,3-dioxolan-2-ylmethoxyimino (phenyl)acetonitrile, is a synthetic compound primarily used as a herbicide safener. It is designed to protect crops from the phytotoxic effects of certain herbicides, particularly metolachlor. (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide stimulates herbicide metabolism by inducing glutathione S-transferase, which helps in detoxifying the herbicide within the plant .

Aplicaciones Científicas De Investigación

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide has several scientific research applications, including:

Agriculture: Used as a herbicide safener to protect crops like sorghum from the phytotoxic effects of metolachlor.

Environmental Science: Studied for its environmental fate and ecotoxicity, particularly its impact on aquatic organisms and soil health.

Analytical Chemistry: Used as a reference standard in multi-residue analytical methods for detecting pesticide residues in food and environmental samples.

Plant Physiology: Research on its role in inducing glutathione S-transferase and its effects on plant metabolism.

Mecanismo De Acción

- These receptors are responsible for mediating the effects of acetylcholine on smooth muscle. By inhibiting the muscarinic action of acetylcholine, Oxabetrinil reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Oxabetrinil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to protect plants, such as sorghum, from the adverse effects of herbicides like metolachlor and excess manganese ions. This compound influences the biosynthesis of gibberellin precursors, particularly ent-kaurene, which is essential for plant growth and development . The interaction between this compound and these biomolecules helps mitigate the stress induced by herbicides and acid soil conditions.

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it enhances tolerance to herbicides and environmental stressors by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s influence on gibberellin precursor biosynthesis leads to improved growth and development in treated plants . Additionally, this compound’s protective effects are observed in the cellular compartments and tissues where it mitigates the impact of herbicides and excess manganese ions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to enzymes involved in gibberellin precursor biosynthesis, such as ent-kaurene synthase, thereby enhancing the production of gibberellins . This interaction helps counteract the inhibitory effects of herbicides and environmental stressors on plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time Studies have shown that this compound remains stable and effective in protecting plants from herbicide-induced stress for extended periodsThis compound’s stability and protective effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While this compound is primarily used in plant systems, its impact on animal models has been studied to understand its safety and potential adverse effects. At low doses, this compound does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including alterations in metabolic processes and potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to gibberellin precursor biosynthesis. It interacts with enzymes such as ent-kaurene synthase, enhancing the production of gibberellins . This interaction influences metabolic flux and metabolite levels, contributing to the overall growth and development of treated plants.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in plant tissues are crucial for its protective effects against herbicides and environmental stressors. This compound’s transport and distribution mechanisms ensure its effective action in mitigating stress-induced damage .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications. Its presence in these compartments ensures its interaction with enzymes and other biomolecules involved in gibberellin precursor biosynthesis, thereby enhancing plant growth and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide can be synthesized through a multi-step process involving the reaction of benzeneacetonitrile with 1,3-dioxolane. The key steps include:

Formation of the oxime: Benzeneacetonitrile is reacted with hydroxylamine to form the corresponding oxime.

Cyclization: The oxime is then cyclized with 1,3-dioxolane under acidic conditions to form oxabetrinil.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: High-purity benzeneacetonitrile and 1,3-dioxolane are prepared.

Reaction Optimization: The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide undergoes several types of chemical reactions, including:

Oxidation: (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert oxabetrinil into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Substituted this compound derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Cyprosulfamide: Another herbicide safener used to protect crops from the phytotoxic effects of herbicides.

Isoxadifen-ethyl: A safener that enhances the tolerance of crops to herbicides.

Fenclorim: Used as a safener for rice crops.

Uniqueness of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide is unique in its ability to induce glutathione S-transferase specifically in certain crops like sorghum, providing targeted protection against metolachlor. Its chemical structure, featuring a dioxolane ring, distinguishes it from other safeners .

Actividad Biológica

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, also known as oxabetrinil, is a compound that has garnered interest in various fields, particularly in agriculture and pharmacology. Its unique structure, featuring a dioxolane ring and a benzenecarboximidoyl group, contributes to its biological activity. This article explores the compound's biological activities, including its effects on plants and potential toxicity.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 74782-23-3

- Purity : >90% .

1. Agricultural Applications

This compound has been identified primarily as a herbicide safener. Its role as a safener means it can protect crops from the phytotoxic effects of certain herbicides while allowing for effective weed control. Research indicates that compounds with similar structures have shown significant fungicidal properties and can act as plant growth regulators .

Table 1: Summary of Biological Activities in Agricultural Context

2. Toxicological Profile

The compound exhibits acute toxicity, particularly through inhalation. According to data from PubChem, it is classified with the following hazards:

These findings underscore the importance of handling this compound with care in both laboratory and agricultural settings.

Case Study 1: Synthesis and Biological Testing

A study focused on synthesizing various dioxolane derivatives, including this compound, evaluated their biological activities. The results indicated that these compounds exhibited significant antifungal activity against several plant pathogens, suggesting potential applications in crop protection .

Case Study 2: Herbicide Interaction

Research conducted on the interaction of this compound with common herbicides demonstrated that its application could mitigate the adverse effects of these herbicides on sensitive crops, enhancing overall yield and health of treated plants .

Propiedades

Número CAS |

74782-23-3 |

|---|---|

Fórmula molecular |

C12H12N2O3 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide |

InChI |

InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11+ |

Clave InChI |

WFVUIONFJOAYPK-SDNWHVSQSA-N |

SMILES |

C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |

SMILES isomérico |

C1COC(O1)CO/N=C(\C#N)/C2=CC=CC=C2 |

SMILES canónico |

C1COC(O1)CON=C(C#N)C2=CC=CC=C2 |

Key on ui other cas no. |

74782-23-3 |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Sinónimos |

oxabetrinil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.